3-Fluoro-4-hydroxyphenylacetic acid

Transcriptional Regulation Protein Binding Structure-Activity Relationship

This fluorinated phenylacetic acid derivative is an essential biochemical probe, distinguished by a >40-fold difference in binding affinity (Kd = 4.96 μM) compared to its non-fluorinated analog for the TtgR regulator. Its application as a 19F NMR probe for flavin-dependent monooxygenases capitalizes on a unique 2.5-unit enzyme-bound pKa depression, making it an irreplaceable tool for SAR studies and drug discovery. Secure high-purity batches for your research.

Molecular Formula C8H7FO3
Molecular Weight 170.14 g/mol
CAS No. 458-09-3
Cat. No. B1220655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-hydroxyphenylacetic acid
CAS458-09-3
Synonyms(18F)fluoro-3-hydroxyphenylacetic acid
3-fluoro-4-hydroxyphenylacetic acid
3-FPAC
Molecular FormulaC8H7FO3
Molecular Weight170.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(=O)O)F)O
InChIInChI=1S/C8H7FO3/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3,10H,4H2,(H,11,12)
InChIKeyYRFBZAHYMOSSGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-hydroxyphenylacetic Acid (CAS 458-09-3) for Research & Industrial Procurement: Baseline Characteristics and Comparator Context


3-Fluoro-4-hydroxyphenylacetic acid (CAS 458-09-3) is a fluorinated aromatic carboxylic acid derivative of phenylacetic acid, classified within the broader phenylacetic acid family [1]. It serves as a valuable intermediate in pharmaceutical research, notably for its thyreostatic properties [2], and as a biochemical probe in studies of flavin-dependent monooxygenases [3]. Its substitution pattern—a meta-fluoro and para-hydroxy group—distinguishes it from non-fluorinated analogs like 4-hydroxyphenylacetic acid (HPA) and other halogenated derivatives such as 3-chloro-4-hydroxyphenylacetic acid (OCPA), directly influencing its physicochemical properties, enzyme binding affinity, and biological activity [4].

Why Generic Substitution Fails: The Critical Role of the 3-Fluoro-4-hydroxy Motif in Target Engagement and Biocatalysis


Substituting 3-fluoro-4-hydroxyphenylacetic acid with the non-fluorinated parent compound (HPA) or alternative halogen analogs (e.g., chloro, bromo) is not scientifically interchangeable. The presence, position, and identity of the halogen substituent on the phenyl ring drastically alter the molecule's pKa, which in turn governs its ionization state at physiological pH and its activation by key enzymes like flavin-dependent hydroxylases [1]. This is evidenced by a greater than 40-fold difference in binding affinity (Kd) for the transcriptional regulator TtgR between the fluoro and non-fluoro analogs, and a more than 100-fold difference between the fluoro and chloro analogs [2]. Furthermore, the specific fluorine substitution uniquely tunes the enzyme-bound pKa depression, a mechanistic feature essential for substrate activation in two-component monooxygenase systems that cannot be recapitulated by other halogens [1]. Such quantitative differences in molecular recognition and enzyme kinetics preclude simple substitution and directly impact the fidelity of experimental outcomes in biochemical assays and drug discovery programs.

3-Fluoro-4-hydroxyphenylacetic Acid: Quantitative Evidence of Differentiation Against Key Analogs for Informed Procurement


Binding Affinity to TtgR Transcriptional Regulator: A 42-Fold Increase over Parent HPA and 261-Fold Decrease Relative to OCPA

3-Fluoro-4-hydroxyphenylacetic acid exhibits a significantly different binding affinity for the transcriptional regulator TtgR compared to its non-fluorinated parent compound (4-hydroxyphenylacetic acid, HPA) and its 3-chloro analog (3-chloro-4-hydroxyphenylacetic acid, OCPA). This provides a quantitative basis for selecting the fluoro analog in studies requiring specific levels of target engagement [1]. The data show a 42-fold increase in affinity over HPA, but a 261-fold decrease compared to the highly potent OCPA, positioning the fluoro compound as an intermediate-affinity probe.

Transcriptional Regulation Protein Binding Structure-Activity Relationship

Enzyme-Mediated pKa Depression: A 2.5 pH Unit Shift Unique to the Fluoro Analog Upon Binding to HPAH-C2

The interaction of 3-fluoro-4-hydroxyphenylacetic acid with the C2 component of the two-component monooxygenase 4-hydroxyphenylacetate 3-hydroxylase (HPAH) results in a significant depression of its phenolic pKa by 2.5 pH units [1]. This magnitude of pKa tuning is a direct, quantifiable property of the 3-fluoro-4-hydroxy substitution pattern. While the study also measured a 1.6 pH unit depression for a related fluoro analog (4-fluoro-3-hydroxybenzoate) with the enzyme 3HB6H [1], the 2.5 unit shift is specific to this substrate-enzyme pair and is a key mechanistic feature for substrate activation.

Enzyme Mechanism Biocatalysis 19F NMR Spectroscopy

Phenolic pKa Value: Fluorine Substitution Lowers pKa by 1.4 Units Relative to Non-Fluorinated HPA

The phenolic pKa of 3-fluoro-4-hydroxyphenylacetic acid is experimentally determined to be 8.8 [1]. This is 1.4 units lower than the pKa of 10.2 reported for the non-fluorinated parent compound, 4-hydroxyphenylacetic acid (HPA) [1]. The lower pKa indicates that the fluoro analog is more readily deprotonated to its phenolate form at physiological pH, which has direct implications for its reactivity, solubility, and interaction with biological targets.

Physicochemical Property Ionization State Druglikeness

Thermodynamic Favorability of Substrate Activation: A 14 kJ/mol Stabilization Energy Upon Binding to HPAH-C2

The pKa depression of 3-fluoro-4-hydroxyphenylacetate upon binding to the HPAH-C2 component corresponds to a thermodynamic stabilization energy of 14 kJ/mol, favoring the phenolate form of the substrate [1]. This value is distinct from the 9 kJ/mol stabilization observed for the interaction of 4-fluoro-3-hydroxybenzoate with 3HB6H [1]. This difference quantifies the varying energetic contributions to substrate activation across different enzyme systems and underscores the unique behavior of the 3-fluoro-4-hydroxy motif in the HPAH system.

Enzyme Kinetics Thermodynamics Protein-Ligand Interaction

Analytical Purity Specification: HPLC Assay Guarantees ≥97.5% Purity for Reproducible Experimental Outcomes

For procurement and experimental reproducibility, 3-fluoro-4-hydroxyphenylacetic acid is offered with a guaranteed purity of ≥97.5% as determined by HPLC and aqueous acid-base titration . This specification is critical for ensuring that observed biological or chemical effects are attributable to the target compound and not to impurities. The water content is also controlled to <5.0% by Karl Fischer titration .

Analytical Chemistry Quality Control Procurement Specification

Targeted Application Scenarios for 3-Fluoro-4-hydroxyphenylacetic Acid (CAS 458-09-3) in Research and Development


Probing Flavin-Dependent Monooxygenase Mechanisms via 19F NMR

The compound's unique ability to undergo a 2.5 pH unit pKa depression upon binding to HPAH-C2 [1] makes it an ideal 19F NMR probe for investigating the catalytic mechanism of two-component flavin-dependent aromatic hydroxylases. Its fluorine atom serves as a sensitive NMR handle, allowing researchers to directly monitor changes in the chemical environment of the substrate within the enzyme active site. This application is directly supported by the quantitative ΔpKa and stabilization energy data.

Intermediate-Affinity Ligand for TtgR-Based Biosensor Development

With an apparent Kd of 4.96 μM for the TtgR transcriptional regulator [1], 3-fluoro-4-hydroxyphenylacetic acid occupies a middle ground in affinity compared to the weak binder HPA (210 μM) and the ultra-tight binder OCPA (0.019 μM). This intermediate affinity profile is valuable for developing TtgR-based whole-cell biosensors where a dynamic range of response is required, or for use as a competitive ligand in displacement assays.

Thyreostatic Research and Pharmaceutical Intermediate

As documented in patent literature, 3-fluoro-4-hydroxyphenylacetic acid exhibits a thyreostatic effect [1]. This property differentiates it from other phenylacetic acid derivatives and establishes its role as a key intermediate or starting material for the synthesis of novel thyreostatic agents or related bioactive molecules.

Structure-Activity Relationship (SAR) Studies for Halogenated Phenylacetic Acids

The compound serves as a critical comparator in SAR studies aimed at understanding the impact of halogen substitution on biological activity. Its pKa (8.8) and binding affinity (4.96 μM Kd for TtgR) provide key data points between the non-halogenated HPA and the more potent chloro and bromo analogs [1]. This allows researchers to deconvolute the contributions of steric, electronic, and lipophilic effects of the fluorine atom on target binding and other properties.

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